molecular formula C7H3Cl2NO2 B15335307 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

Cat. No.: B15335307
M. Wt: 204.01 g/mol
InChI Key: BHVVRNQDBBLBLO-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one is a heterocyclic compound featuring a fused furo-pyridinone scaffold. The structure consists of a pyridine ring fused with a furan moiety, where positions 4 and 6 on the pyridine ring are substituted with chlorine atoms.

Properties

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H3Cl2NO2/c8-4-1-3-2-12-7(11)5(3)6(9)10-4/h1H,2H2

InChI Key

BHVVRNQDBBLBLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC(=C2C(=O)O1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable dehydrating agent to form the furan ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one can be contextualized by comparing it to related heterocyclic systems, including pyrrolo-, oxazolo-, and diazaborolo-pyridinone derivatives. Below is a detailed analysis:

Structural Analogues with Pyrrolo[3,4-c]pyridinone Scaffolds

  • 4,6-Dichloro-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one (): Structural Differences: Replaces the furan oxygen in the target compound with a pyrrolidine nitrogen, introducing additional hydrogen atoms at positions 2 and 3. Substituents: Chlorine at positions 4 and 6, with a fluorine atom at position 5. Physicochemical Properties: Commercially available (Synthonix, Inc.), with pricing tiers ranging from $260/100 mg to $3,230/5 g. No melting point or solubility data provided.
  • 1-Amino-1-aryl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one Derivatives (): Structural Differences: Features an amino group and aryl substituents at position 1. Synthesis: Derived from pyridine-3-carbonitrile via multi-step routes, emphasizing the role of substituents in modulating reactivity .

Oxazolo[5,4-c]pyridinone Derivatives

  • 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one Hydrochloride (): Structural Differences: Incorporates an oxazole ring fused to a partially saturated pyridine ring. Physicochemical Properties: High solubility in water and DMSO (up to 100 mM), attributed to the hydrochloride salt and reduced aromaticity . Bioactivity: Functions as a GABAA agonist with antinociceptive and anticonvulsant effects, highlighting the pharmacological relevance of oxazolo-pyridinones .

Diazaborolo[1,5-a]pyridinone Derivatives ():

These compounds, such as 3k–3q, share a pyridinone core but incorporate a diazaborole ring system. Key comparisons include:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 3p ) increase melting points (230–232°C), while bulky substituents like naphthalene (3m ) result in higher thermal stability (215–217°C).
  • Synthetic Flexibility : Derivatives with methoxy or methylthio groups (3o , 3q ) exhibit melting points >240°C, suggesting enhanced crystallinity due to polar substituents .

Data Tables

Table 1: Comparison of Diazaborolo[1,5-a]pyridin-3-one Derivatives ()

Compound Substituents Melting Point (°C) Molecular Formula
3k 4-Fluorophenyl 176.1–177.9 C₂₄H₁₇B₁F₂N₂O₁
3l 3-(Benzyloxy)phenyl 72.6–74.2 C₄₀H₃₁B₁N₂O₃
3m Naphthalen-2-yl 215.5–217.0 C₃₂H₂₁B₁N₂O₁
3o 2-Methoxyphenyl 249.1–250.7 C₂₆H₂₁B₁N₂O₃
3p 4-(Trifluoromethyl)phenyl 230.3–232.0 C₂₆H₁₅B₁F₆N₂O₁
3q 4-(Methylthio)phenyl 242.1–243.6 C₂₆H₂₁B₁N₂O₁S₂

Table 2: Solubility and Bioactivity of Oxazolo-pyridinone Derivatives ()

Compound Solubility Bioactivity
4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one hydrochloride 100 mM in H₂O, DMSO GABAA agonist; antinociceptive, anticonvulsant

Key Research Findings

  • Halogenation Effects : Chlorine and fluorine substituents (as in the target compound and ) enhance electrophilicity and stability, making these derivatives suitable for cross-coupling reactions .
  • Thermal Stability: Bulky or polar substituents (e.g., trifluoromethyl, naphthalene) significantly elevate melting points in diazaborolo derivatives, suggesting similar trends may apply to furopyridinones .

Biological Activity

4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one is a heterocyclic compound with a unique fused ring structure that combines furan and pyridine moieties. Its molecular formula is C7H3Cl2NO2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

PropertyValue
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H3Cl2NO2/c8-4-1-3-2-12-7(11)5(3)6(9)10-4/h1H,2H2
InChI KeyBHVVRNQDBBLBLO-UHFFFAOYSA-N
Canonical SMILESC1C2=CC(=NC(=C2C(=O)O1)Cl)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity and leading to significant biological effects. For instance, the compound exhibits potential as an antimicrobial and anticancer agent through its influence on cellular signaling pathways and enzyme inhibition.

Specific Pathways

Research indicates that the compound may inhibit certain kinases involved in cellular proliferation and survival. Its structural properties allow it to engage in hydrogen bonding and π-π stacking interactions with target proteins, which can lead to altered enzyme activity and subsequent therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of microbial cell wall synthesis or function .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown effectiveness against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth. For example, in vitro studies indicated that this compound could reduce cell viability in breast cancer cells by affecting key signaling pathways related to cell survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 25 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fused heterocycles like furopyridinones often involves cyclocondensation of chlorinated precursors with appropriate nucleophiles. For example, FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) has been used to catalyze analogous pyrazolo[3,4-b]pyridin-6-one syntheses under mild conditions (80°C), achieving high yields . For 4,6-dichloro derivatives, halogenation steps (e.g., using POCl₃ or SOCl₂) should be optimized to avoid over-chlorination. Monitor reaction progress via TLC or HPLC and characterize intermediates via NMR (¹H/¹³C) and ESI-MS .

Q. How can researchers confirm the structural identity of this compound and distinguish it from isomeric byproducts?

  • Methodological Answer : Combine spectroscopic and crystallographic analyses:

  • ¹H NMR : Look for characteristic proton signals in the aromatic region (δ 7.5–8.5 ppm) and absence of NH protons (if deprotonated).
  • X-ray Crystallography : Resolve ambiguities in ring connectivity, as seen in related pyrimidin-4-ones (e.g., CCDC 1893720/1893721) .
  • High-Resolution MS : Confirm molecular formula (e.g., C₇H₃Cl₂NO₂) with <2 ppm error .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Chlorinated heterocycles are prone to hydrolysis under humid conditions. Store at 2–8°C in airtight containers with desiccants. For long-term stability (<6 months), use –80°C storage. Solubility in DMSO or ethanol (10 mM stock) should be validated via UV-Vis spectroscopy to detect degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) at the 4- and 6-positions influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Chlorine atoms at these positions activate the ring for nucleophilic aromatic substitution (SNAr) but may hinder metal-catalyzed couplings (e.g., Suzuki). Computational modeling (DFT) can predict reactive sites: compare Fukui indices for Cl-substituted vs. unsubstituted furopyridinones . Experimentally, screen palladium/ligand systems (e.g., XPhos/Pd(dba)₂) in DMF at 100°C to achieve C–C bond formation .

Q. What strategies resolve contradictions in reported spectral data for structurally similar furopyridinones?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomer Identification : Use variable-temperature NMR to detect equilibrium between 1H- and 3H-tautomers .
  • Solvent Calibration : Compare ¹³C NMR in DMSO-d₆ vs. CDCl₃; DMSO may stabilize polar intermediates, shifting signals by 1–2 ppm .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with predicted binding energies < –8 kcal/mol .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro IC₅₀ values for cytotoxicity or enzyme inhibition .

Q. What experimental designs mitigate side reactions during functionalization of the furopyridinone core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) before halogenation .
  • Microwave Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) to minimize decomposition, as demonstrated for pyrazolo[3,4-d]pyrimidines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of electrophilic substitutions in furopyridinones?

  • Methodological Answer :

  • Isotopic Labeling : Use ²H or ¹⁵N-labeled analogs to track substituent positions via MS/MS fragmentation .
  • Competitive Reactions : Compare reactivity of 4,6-dichloro derivatives with mono-chlorinated analogs under identical conditions .

Methodological Resources

  • Synthetic Protocols : Refer to pyridinone functionalization in Org. Lett. (e.g., Tang et al., 2018) .
  • Analytical Standards : Cross-validate NMR data with CCDC-deposited crystallographic structures .
  • Safety Guidelines : Follow GLPBIO’s handling protocols for chlorinated heterocycles (e.g., PPE, fume hood use) .

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